6'-N-Formimidoylamikacin
Description
6'-N-Formimidoylamikacin is a semisynthetic aminoglycoside antibiotic derivative, structurally related to amikacin. Its chemical name is O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-(6-deoxy-6-((iminomethyl)amino)-α-D-glucopyranosyl-(1→4))-N¹-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine (CAS: 91704-91-5) . The compound features a formimidoyl group at the 6'-N position, a modification hypothesized to enhance stability against aminoglycoside-modifying enzymes, a common resistance mechanism in Gram-negative bacteria.
Properties
CAS No. |
91704-91-5 |
|---|---|
Molecular Formula |
C23H44N6O13 |
Molecular Weight |
612.6 g/mol |
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-[(aminomethylideneamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C23H44N6O13/c24-2-1-9(31)21(38)29-8-3-7(26)19(41-23-17(36)16(35)14(33)10(39-23)4-28-6-25)18(37)20(8)42-22-15(34)12(27)13(32)11(5-30)40-22/h6-20,22-23,30-37H,1-5,24,26-27H2,(H2,25,28)(H,29,38) |
InChI Key |
UYUCIVTZQKESAO-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN=CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN=CN)O)O)O)N |
Synonyms |
6'-N-formimidoylamikacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Modifications and Analogues
6'-N-Formimidoylamikacin belongs to a subclass of aminoglycosides modified at the 6'-N position. Below is a comparative analysis with structurally related compounds:
Key Differences :
- 6'-N-Formimidoyldibekacin: Shares the 6'-N-formimidoyl modification but is derived from dibekacin, which lacks the 1-N-hydroxyaminobutyryl side chain of amikacin. This may reduce nephrotoxicity but limit potency against certain strains .
- Amikacin: The parent compound lacks the formimidoyl group, making it susceptible to acetylation by bacterial aminoglycoside acetyltransferases (AACs). The 6'-N-formimidoyl group in 6'-N-Formimidoylamikacin may sterically hinder AAC binding, improving efficacy in resistant infections .
Pharmacodynamic and Pharmacokinetic Data
Available evidence is sparse, but parallels can be drawn from analogous modifications:
- Enzymatic Stability: Formimidoyl derivatives of aminoglycosides show reduced susceptibility to AAC(6')-mediated resistance in in vitro models .
- Toxicity: Structural modifications at the 6'-N position may lower ototoxicity and nephrotoxicity compared to unmodified aminoglycosides, though clinical data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
